Isoemetine, tetradehydro-
CAS No.: 7005-82-5
Cat. No.: VC18637440
Molecular Formula: C29H40N2O4
Molecular Weight: 480.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7005-82-5 |
|---|---|
| Molecular Formula | C29H40N2O4 |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | 2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
| Standard InChI | InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3 |
| Standard InChI Key | AUVVAXYIELKVAI-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC |
Introduction
Chemical Identity and Structural Elucidation
Molecular Formula and Nomenclature
Isoemetine, tetradehydro- (PubChem CID: 9426) is formally identified as a dehydrogenated analog of isoemetine (CID 164646) . Its molecular formula is C29H38N2O4, derived from the removal of four hydrogen atoms from isoemetine (C29H40N2O4) . The systematic IUPAC name reflects its stereochemical complexity:
(2S,3R,11bS)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine .
Stereochemical Configuration
The compound’s stereochemistry is critical to its reactivity and biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) studies have confirmed the S configuration at positions 2, 3, and 11b, and the R configuration at position 3 . The tetradehydro modification introduces conjugated double bonds, likely at positions 6' and 7' of the isoquinoline moiety, as inferred from ultraviolet (UV) absorption spectra comparisons with model compounds .
Table 1: Key Structural Properties of Isoemetine, Tetradehydro-
| Property | Value |
|---|---|
| Molecular Formula | C29H38N2O4 |
| Molecular Weight | 478.6 g/mol |
| Stereochemical Centers | 4 (2S, 3R, 11bS, 1'S) |
| Key Functional Groups | Methoxy, tetrahydroisoquinoline |
Synthesis and Derivative Formation
Historical Synthesis Pathways
Early synthetic routes to isoemetine, tetradehydro- involved the dehydrogenation of emetine or isoemetine using oxidizing agents such as mercuric acetate or palladium catalysts. For instance, Openshaw and Wood (1961) reported that tetradehydroemetine (a precursor) could be hydrogenated to yield isoemetine and its stereoisomers . This process underscored the compound’s role as an intermediate in alkaloid synthesis.
Modern Methodologies
Contemporary approaches focus on regioselective dehydrogenation. A notable method involves treating isoemetine with dichlorodicyanoquinone (DDQ) in anhydrous toluene, achieving a 68% yield of isoemetine, tetradehydro- . The reaction mechanism proceeds via a radical pathway, with the methoxy groups stabilizing the transition state through resonance effects.
Table 2: Comparative Yields in Synthesis Methods
| Method | Reagent | Yield (%) |
|---|---|---|
| Oxidative Dehydrogenation | Pd/C, H2 | 45 |
| Radical Dehydrogenation | DDQ, toluene | 68 |
| Catalytic Dehydrohalogenation | Hg(OAc)2 | 32 |
Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV spectrum of isoemetine, tetradehydro- exhibits maxima at 245 nm and 310 nm, characteristic of conjugated dienes and aromatic methoxy groups . These absorptions align with the proposed structure featuring extended π-systems in the isoquinoline ring.
Nuclear Magnetic Resonance (NMR)
1H NMR data (500 MHz, CDCl3) reveals distinct signals for methoxy protons (δ 3.72–3.85 ppm) and vinyl protons (δ 5.92–6.15 ppm) . The absence of NH signals confirms full dehydrogenation. 13C NMR corroborates the presence of quaternary carbons adjacent to oxygen atoms (δ 150–155 ppm) .
Pharmacological and Biological Activity
Cytotoxicity Mechanisms
The compound inhibits protein synthesis by binding to the 40S ribosomal subunit, a mechanism shared with emetine. Molecular docking simulations suggest that the dehydrogenated structure enhances hydrophobic interactions with rRNA, increasing binding affinity by ~15% .
Current Research and Applications
Drug Delivery Systems
Recent studies explore nanoencapsulation of isoemetine, tetradehydro- in liposomes to mitigate cardiotoxicity. Preliminary trials in murine models demonstrate a 40% reduction in myocardial accumulation compared to free drug .
Synthetic Modifications
Efforts to derivatize the tetradehydro scaffold have yielded analogs with improved selectivity. For example, bromination at position 10 produces a compound with 3-fold higher activity against Plasmodium falciparum .
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